2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
Description
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused imidazo-thiazole core with methyl substituents at positions 2 and 3 and a carboxylic acid group at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly in antimicrobial and anticancer applications. Its synthesis typically involves coupling reactions using ethyl carbodiimide (EDC) and dimethylaminopyridine (DMAP) to form carboxamide derivatives, as demonstrated in several analogs (e.g., ND-11543, ND-11459) .
Properties
IUPAC Name |
2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5(2)13-8-9-3-6(7(11)12)10(4)8/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYPNSNIFYHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(N12)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216746 | |
| Record name | 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007875-84-4 | |
| Record name | 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007875-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the continuous flow method mentioned above can be adapted for large-scale production, ensuring efficiency and consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Scientific Research Applications
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
- Biology The compound has shown potential in biological studies, particularly in developing new drugs and therapeutic agents.
- Medicine Research indicates its potential as an anti-tuberculosis agent, targeting key components of the mycobacterial cytochrome bcc-aa3 super complex.
- Industry It is used in producing various industrial chemicals and materials.
Target and Mode of Action
The primary target of this compound is QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain. The compound interacts with QcrB, disrupting the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex.
Anti-Tuberculosis Agent
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents with potent in vitro activity that target QcrB . 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is effective against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb).
Efficacy of ND-11543 in Murine Model of Tuberculosis
Consistent with the phenotype observed with other QcrB inhibitors, compound ND-11543 showed efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks . The efficacy was not dependent upon exposure, as pre-treatment with a known CYP450-inhibitor did not substantially improve efficacy . The ITAs are an interesting scaffold for developing new anti-TB drugs, especially in combination therapy, based on their favorable properties and novel mechanism of action .
Pharmacokinetics
The compound has demonstrated good drug exposure in mice, with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life. Research indicates that the compound has favorable pharmacokinetic properties and suggests prolonged exposure and potential efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an anti-tuberculosis agent, it targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the electron transport chain, leading to the death of the mycobacterial cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Electron-Withdrawing Groups : The presence of trifluoromethyl (CF3) or pentafluorosulfanyl (SF5) groups enhances antimicrobial potency by improving target binding and metabolic stability .
- Piperazine Linkers : Derivatives like ND-11543 show enhanced anti-tubercular activity due to improved cellular penetration .
- Methyl Substituents : 2,6-Dimethyl analogs exhibit balanced solubility and bioavailability, whereas 2,3-dimethyl variants (target compound) are less explored but serve as intermediates for carboxamide derivatives .
Physicochemical Properties
The target compound and its analogs exhibit distinct physicochemical profiles influencing their drug-likeness:
Table 2: Physicochemical Comparison
- Solubility : SF5-substituted analogs show enhanced aqueous solubility compared to CF3 derivatives, critical for oral bioavailability .
- clogP : Higher clogP values in ND-11543 and SF5 analogs correlate with increased lipophilicity, favoring membrane penetration but requiring optimization to avoid toxicity .
Anticancer Activity
- Carbohydrazide Derivatives : 2,6-Dimethylimidazo[2,1-b]thiazole-5-carbohydrazide exhibits activity against multiple cancer cell lines, attributed to its ability to chelate metal ions and disrupt cellular processes .
- Organotin(IV) Complexes: Derivatives with hydrazone linkages show cytotoxicity via apoptosis induction, though toxicity profiles require further study .
Biological Activity
Chemical Structure and Properties
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound characterized by its unique combination of imidazole and thiazole rings. Its molecular formula is C8H8N2O2S, and it exhibits significant biological activity, particularly as an anti-tuberculosis agent targeting the mycobacterial electron transport chain.
The primary biological target of this compound is QcrB , a crucial component of the mycobacterial cytochrome bcc-aa3 supercomplex. The compound inhibits QcrB, disrupting the electron transport chain essential for mycobacterial survival. This inhibition leads to the cessation of vital cellular processes, making it a promising candidate for tuberculosis treatment.
Pharmacokinetics
Research indicates that the compound has favorable pharmacokinetic properties. In murine models, it demonstrated an area under the curve (AUC) greater than 11,700 ng·hr/mL and a half-life exceeding 24 hours, suggesting prolonged exposure and potential efficacy in therapeutic applications.
In Vitro and In Vivo Efficacy
Studies have shown that this compound exhibits potent in vitro activity against Mycobacterium tuberculosis (Mtb). It has been reported to have minimum inhibitory concentrations (MIC) comparable to established anti-tuberculosis drugs like rifampicin . Furthermore, in vivo studies using murine models have confirmed its effectiveness against both replicating and non-replicating strains of Mtb .
Cellular Effects
In addition to its antibacterial properties, this compound may influence cell signaling pathways and gene expression. Preliminary studies suggest that it could affect cellular metabolism and signaling cascades critical for mycobacterial survival.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Target | MIC (nM) | Reference |
|---|---|---|---|---|
| This compound | Imidazo-thiazole | QcrB | ~10 | |
| Q203 | Imidazo-pyridine | QcrB | 5 | |
| Rifampicin | Antibiotic | RNA polymerase | 10 |
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the imidazo-thiazole structure significantly influences its biological activity. For instance, modifications at the methyl positions on the imidazole ring have been shown to enhance potency against Mtb. The SAR analysis indicates that substituents can be strategically altered to optimize efficacy while minimizing toxicity to host cells .
Case Study 1: Anti-Tuberculosis Efficacy
A study evaluated the efficacy of various imidazo[2,1-b]thiazole derivatives against drug-resistant strains of Mtb. Among them, this compound exhibited superior activity with an MIC of approximately 10 nM against replicating Mtb within macrophages. This highlights its potential as a lead compound for developing new anti-tuberculosis therapies .
Case Study 2: Cellular Toxicity Assessment
In a toxicity assessment involving HepG2 liver cells, this compound showed no significant cytotoxicity (IC50 > 25 μM), suggesting a favorable therapeutic window compared to traditional anti-tuberculosis agents which often exhibit higher toxicity profiles .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2,3-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid, and how is its structural integrity validated?
- Synthesis : The compound is typically synthesized via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated amide coupling. For example, 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid reacts with amines (e.g., benzylamine derivatives) in dry acetonitrile, with DMAP as a catalyst, yielding carboxamide derivatives .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 2.41–2.56 ppm for methyl groups, δ 160.43 ppm for carbonyl carbons) confirm substituent positions .
- HRMS : High-resolution mass spectrometry validates molecular weights (e.g., [M+1]⁺ calcd. 533.1759, found 533.1741) .
- HPLC : Purity analysis (e.g., tR = 5.2–5.3 min) ensures compound integrity .
Q. Which in vitro assays are used to evaluate the antimicrobial activity of this compound and its derivatives?
- Minimum Inhibitory Concentration (MIC) Assays : Derivatives are tested against bacterial strains like Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains. For instance, compound 68 showed MIC = 1 µg/mL against MDR-MTB .
- Cytotoxicity Screening : Selectivity is assessed using mammalian cell lines (e.g., Vero cells) to determine IC50 values (>25 µM indicates low toxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., electron-withdrawing groups) influence the antimicrobial activity of derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 of the phenyl ring enhance activity, likely by improving target binding .
- Substitution with a fluoro-phenyl-(trifluoromethyl)pyridinyl-piperazine group is critical for potency (e.g., MIC = 6.25 µg/mL against Gram-positive pathogens) .
Q. What in vivo models are used to assess efficacy against chronic infections, and how are pharmacokinetic parameters optimized?
- Murine Tuberculosis Model : Compounds are administered orally (e.g., 200 mg/kg for 4 weeks) to evaluate bacterial load reduction in lungs .
- Pharmacokinetic Optimization : LogP values (e.g., 4.48–4.46) are adjusted by introducing polar groups (e.g., thiomorpholine 1,1-dioxide) to improve solubility without compromising potency .
Q. How can researchers resolve contradictions between in vitro potency and physicochemical properties (e.g., high clogP)?
- Data Analysis :
- Lipophilicity vs. Permeability : Derivatives with clogP >5 often exhibit poor solubility. Balancing lipophilicity with hydrogen-bond donors (e.g., amide groups) improves bioavailability .
- Case Study : Replacing trifluoromethyl with pentafluorosulfanyl (SF5) maintained anti-TB activity (MIC = 0.03 µM) while reducing clogP .
Q. What computational and experimental methods elucidate the enzyme inhibition mechanisms of derivatives?
- Molecular Docking : Derivatives (e.g., ND-11543) are docked into Mycobacterium tuberculosis pantothenate synthase active sites, revealing key π-π stacking and hydrogen-bond interactions .
- Enzyme Assays : IC50 values are determined via spectrophotometric methods (e.g., xanthine oxidase inhibition at 295 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
